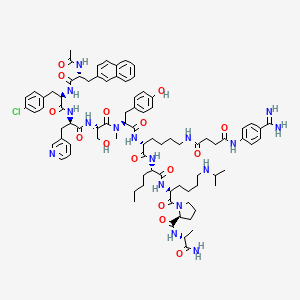
D-Alaninamide, N-acetyl-3-(2-naphthalenyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridinyl)-D-alanyl-L-seryl-N-methyl-L-tyrosyl-N6-(4-((4-(aminoiminomethyl)phenyl)amino)-1,4-dioxobutyl)-D-lysyl-L-norleucyl-N6-(1-methylethyl)-L-lysyl-L-prolyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Alaninamide, N-acetyl-3-(2-naphthalenyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridinyl)-D-alanyl-L-seryl-N-methyl-L-tyrosyl-N6-(4-((4-(aminoiminomethyl)phenyl)amino)-1,4-dioxobutyl)-D-lysyl-L-norleucyl-N6-(1-methylethyl)-L-lysyl-L-prolyl-: is a complex peptide compound It is known for its intricate structure, which includes multiple amino acids and functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, each requiring precise conditions. The process typically starts with the protection of amino groups, followed by the sequential addition of amino acids. Each step involves coupling reactions, often facilitated by reagents like carbodiimides. The final deprotection step yields the desired compound.
Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). These methods allow for the efficient assembly of the peptide chain. The use of automated synthesizers can enhance the scalability and reproducibility of the production process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and amino acid side chains.
Reduction: Reduction reactions can target specific functional groups, such as nitro groups, if present.
Substitution: Substitution reactions can occur at various positions, especially on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学研究应用
This compound has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential, particularly in cancer research
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes. The exact mechanism depends on the specific application and context of use.
相似化合物的比较
- N-Acetyl-3-(2-naphthyl)-D-alanyl-4-chloro-L-phenylalanyl-3-(3-pyridinyl)-D-alanyl-L-seryl-N-methyl-L-tyrosyl-L-asparaginyl-D-leucyl-N6-isopropyl-D-lysyl-D-prolyl-D-alaninamide .
- Other peptide derivatives with similar amino acid sequences and functional groups .
Uniqueness: This compound is unique due to its specific sequence and combination of functional groups. Its structure allows for diverse chemical reactions and interactions, making it a valuable tool in research and industry.
属性
CAS 编号 |
362588-64-5 |
|---|---|
分子式 |
C85H112ClN17O15 |
分子量 |
1647.4 g/mol |
IUPAC 名称 |
N-[(5R)-5-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-1-oxohexan-2-yl]amino]-6-oxohexyl]-N'-(4-carbamimidoylphenyl)butanediamide |
InChI |
InChI=1S/C85H112ClN17O15/c1-7-8-20-64(78(111)98-66(22-12-13-41-91-51(2)3)85(118)103-43-16-23-71(103)82(115)93-52(4)76(89)109)96-77(110)65(21-11-14-42-92-73(107)38-39-74(108)95-62-34-30-59(31-35-62)75(87)88)97-83(116)72(48-55-27-36-63(106)37-28-55)102(6)84(117)70(50-104)101-81(114)69(47-57-17-15-40-90-49-57)100-80(113)68(45-54-25-32-61(86)33-26-54)99-79(112)67(94-53(5)105)46-56-24-29-58-18-9-10-19-60(58)44-56/h9-10,15,17-19,24-37,40,44,49,51-52,64-72,91,104,106H,7-8,11-14,16,20-23,38-39,41-43,45-48,50H2,1-6H3,(H3,87,88)(H2,89,109)(H,92,107)(H,93,115)(H,94,105)(H,95,108)(H,96,110)(H,97,116)(H,98,111)(H,99,112)(H,100,113)(H,101,114)/t52-,64+,65-,66+,67-,68-,69-,70+,71+,72+/m1/s1 |
InChI 键 |
QFJPNMCTXPYWLJ-LZSYFJBYSA-N |
手性 SMILES |
CCCC[C@@H](C(=O)N[C@@H](CCCCNC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@@H](CCCCNC(=O)CCC(=O)NC2=CC=C(C=C2)C(=N)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N(C)C(=O)[C@H](CO)NC(=O)[C@@H](CC4=CN=CC=C4)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
规范 SMILES |
CCCCC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCNC(=O)CCC(=O)NC2=CC=C(C=C2)C(=N)N)NC(=O)C(CC3=CC=C(C=C3)O)N(C)C(=O)C(CO)NC(=O)C(CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


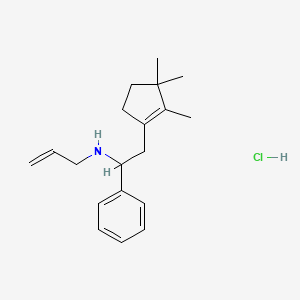
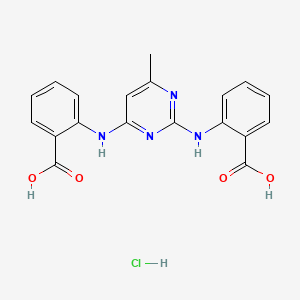
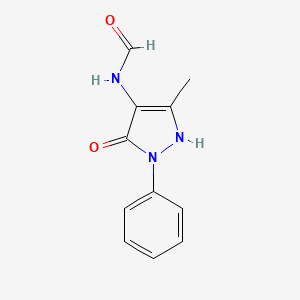



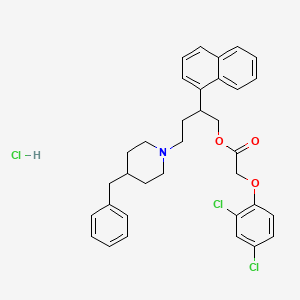
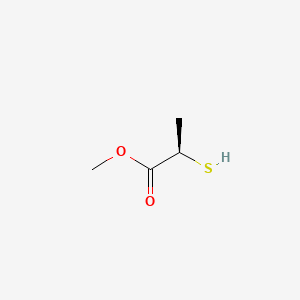
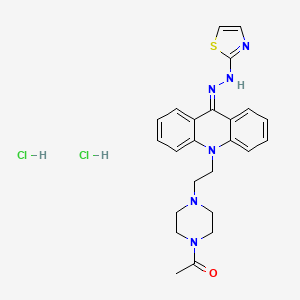
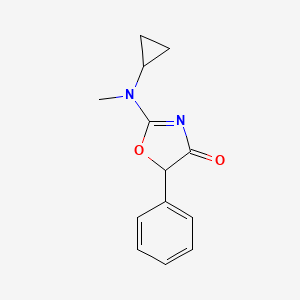
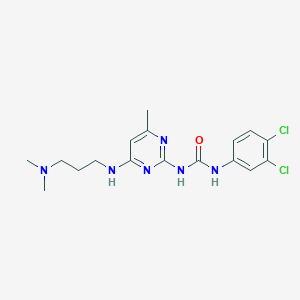
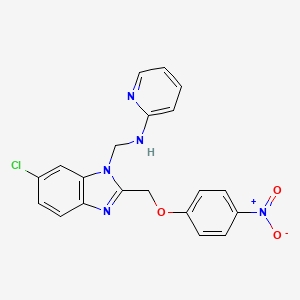
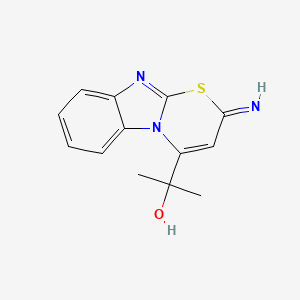
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-octan-2-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12768497.png)
